
4,4-Dimethylheptane
Overview
Description
4,4-Dimethylheptane is a chemical compound with the molecular formula C9H20 . It has an average mass of 128.255 Da and a Monoisotopic mass of 128.156494 Da .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylheptane consists of 9 carbon atoms and 20 hydrogen atoms . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
4,4-Dimethylheptane has a density of 0.7±0.1 g/cm3, a boiling point of 135.1±7.0 °C at 760 mmHg, and a vapour pressure of 9.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.7±0.8 kJ/mol and a flash point of 26.1±11.7 °C . The index of refraction is 1.408, and it has a molar refractivity of 43.7±0.3 cm3 .Scientific Research Applications
Conformational Analysis : 4,4-Dimethylheptane exists in three conformations. Infrared and Raman spectra studies, aided by normal coordinate calculations, have helped in understanding its molecular structure (Crowder, 1986).
Tautomeric Studies : In research related to tautomerism, derivatives of heptane like 3,5-Dimethylheptane-2,4,6-trione have been synthesized and analyzed for their keto-enol tautomerism. This study contributes to the broader understanding of chemical behavior in similar compounds (Sagara, Kobayashi & Ueno, 1972).
Oxidation Studies : Oxidation chemistry of similar branched alkanes like 2,6-dimethylheptane at low temperatures has been investigated. This includes experimental and computational methods to optimize reactants, transition states, and products in the first oxidation stage, crucial for understanding the initiation reactions in low-temperature reaction chains (He et al., 2020).
Synthesis and Thermal Rearrangement : Studies on 4-Heterohepta-1,2,5,6-tetraenes, which can be rearranged to form corresponding dimers, provide insights into reaction mechanisms and kinetics relevant to compounds like 4,4-Dimethylheptane (Cheng, Garratt, Neoh & Rumjanek, 1985).
Hydration and Cyclisation Studies : Research on the hydration and cyclisation of semiphorone, a derivative of 6-hydroxy-2,6-dimethylhept-2-en-4-one, has implications for understanding similar reactions in related compounds. This research provides thermodynamic data and proposes reaction mechanisms (Cabani & Ceccanti, 1966).
Catalytic Synthesis : Studies on the synthesis of C2-symmetric carotenoids using diiodoheptaene, which involve compounds like 2,15-Diiodo-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaene, highlight the catalytic processes relevant to the synthesis of similar structured compounds (Fontán, Vaz, Álvarez & de Lera, 2013).
Photochemistry Studies : Research into the photochemistry of compounds like 4,4-dimethyl-1-mesityl-2-pentyn-1-one can offer insights into the photochemical behavior of similar compounds (Agosta et al., 1987).
Safety and Hazards
properties
IUPAC Name |
4,4-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKFYJGNBQDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147772 | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylheptane | |
CAS RN |
1068-19-5 | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



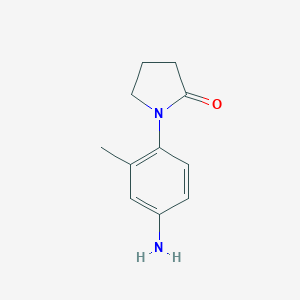
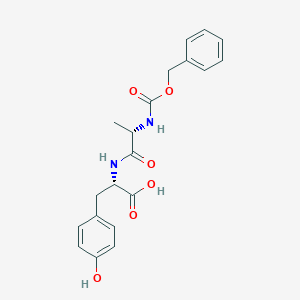

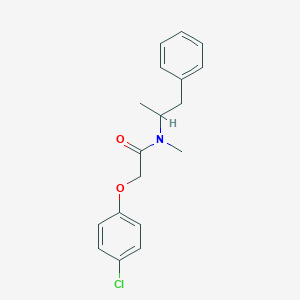
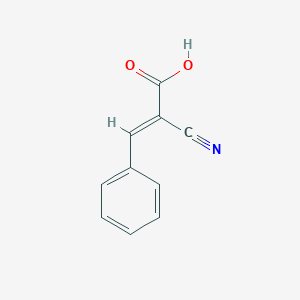


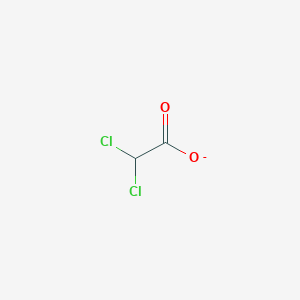

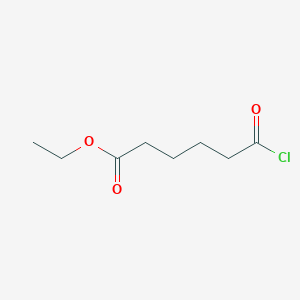
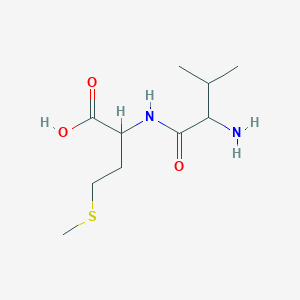

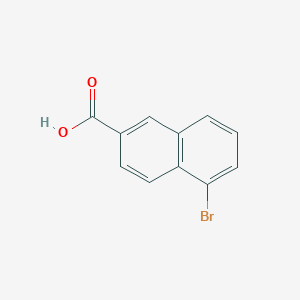
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)